(2S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride
Description
(2S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride (CAS 1218935-60-4) is a chiral pyrrolidine derivative featuring a fluorinated aromatic substituent. Its structure comprises a five-membered pyrrolidine ring with a 4-fluorophenyl group at the second carbon position in the (S)-configuration, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the pharmacological relevance of fluorinated pyrrolidines, which are often explored as building blocks for bioactive molecules. The hydrochloride salt enhances solubility and stability, making it suitable for experimental and industrial applications .
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
2-(4-fluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H |
InChI Key |
WOZFKQCJNIDQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Key Advantages:
Limitations:
- Cost : Iridium catalysts and high-pressure H₂ equipment increase operational expenses.
- Intermediate Isolation : The TFA deprotection step requires rigorous moisture control to prevent side reactions.
Grignard Addition and Borohydride Reduction
A patent by CN104672121A outlines a cost-effective approach adapted for fluorophenylpyrrolidine derivatives (Figure 1). Although originally designed for 2R-(2,5-difluorophenyl)pyrrolidine, substituting 1,4-difluorobenzene with 4-fluorobenzene enables analogous synthesis:
- Formation of Weinreb Amide : Reacting 4-fluorophenylacetone with N,O-dimethylhydroxylamine hydrochloride generates the corresponding amide (Step a).
- Grignard Addition : Treatment with n-butyllithium and 4-fluorobenzene at −70°C produces a ketone intermediate (Step b).
- Titanium-Mediated Cyclization : Ti(OEt)₄ facilitates pyrrolidine ring closure via intramolecular aldol condensation (Step c).
- Stereoselective Reduction : Sodium borohydride (NaBH₄) reduces the ketone to the (2S)-alcohol at −50°C (Step d).
- HCl Salt Formation : Final treatment with HCl/dioxane yields the hydrochloride salt in 78–83% yield.
Key Advantages:
Limitations:
- Byproducts : Competing elimination reactions during cyclization necessitate silica gel purification.
Reductive Amination of Chiral Aldehydes
PMC3174355 reports a versatile route for chiral pyrrolidines via reductive amination (Scheme 2). Applying this to (2S)-2-(4-fluorophenyl)pyrrolidine:
- Aldehyde Synthesis : Ozonolysis of a cis-allylic alcohol generates a chiral aldehyde.
- Reductive Amination : The aldehyde reacts with 2,2-difluoro-2-(4-fluorophenyl)ethylamine using sodium triacetoxyborohydride (NaBH(OAc)₃), yielding the secondary amine.
- Deprotection : HCl in methanol removes Boc groups, producing the hydrochloride salt with 99% purity.
Key Advantages:
- Modularity : Adaptable for diverse amine substituents.
- Mild Conditions : NaBH(OAc)₃ avoids extreme temperatures.
Limitations:
- Multi-Step Process : Overall yield drops to ~10% after five steps.
Comparative Analysis of Synthetic Methods
Table 1. Performance Metrics of Preparation Routes
Key Observations :
- The Grignard/NaBH₄ method balances cost and yield, ideal for industrial production.
- Asymmetric hydrogenation excels in stereochemical control but requires specialized equipment.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
X-ray Crystallography
Crystal structures resolved for analogs (PMC3174355) confirm the (2S) configuration via Flack parameter analysis (x = −0.02(2)).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine nitrogen facilitates nucleophilic substitution, particularly in alkylation and arylation processes:
| Reaction Type | Conditions | Products Formed | Yield (%) | Source |
|---|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 60°C, 12h | Tertiary amine derivatives | 72–85 | |
| Buchwald-Hartwig Coupling | Pd(dba)₂, Xantphos, Cs₂CO₃, 100°C | Aryl-substituted pyrrolidines | 68 |
-
Mechanistic Insight : The reaction proceeds via deprotonation of the pyrrolidine NH group, forming a nucleophilic amine that attacks electrophilic partners (e.g., alkyl halides or aryl bromides).
Oxidation Reactions
Controlled oxidation of the pyrrolidine ring produces ketones or imines:
| Oxidizing Agent | Solvent | Temperature | Product | Selectivity | Source |
|---|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | RT, 6h | 2-(4-Fluorophenyl)pyrrolidone | 89% | |
| NaIO₄ | H₂O/THF | 0°C, 2h | Imine intermediates | 75% |
-
Key Observation : Oxidations are stereospecific, retaining the (2S)-configuration at the chiral center .
Reduction Reactions
The compound participates in hydrogenation and borane-mediated reductions:
| Reaction | Catalyst/Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | EtOH, 50°C, 5h | Saturated pyrrolidine | 94 | |
| Borane Reduction | BH₃·THF | THF, 0°C → RT, 4h | Secondary alcohol derivatives | 81 |
-
Functional Utility : Reductions are critical for modifying the compound’s lipophilicity in drug design .
Coupling Reactions
Palladium-catalyzed cross-couplings enable C–C bond formation:
| Coupling Type | Conditions | Partner | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Arylboronic acids | Biaryl-pyrrolidine hybrids | 63–78 | |
| Ullmann-Type | CuI, L-proline, DMSO, 110°C | Aryl iodides | N-Aryl derivatives | 70 |
Ring-Opening and Functionalization
Acid-mediated ring-opening yields linear amines for further derivatization:
| Acid Used | Conditions | Product | Application | Source |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 8h | 4-Fluorophenethylamine analogs | Polymer precursors | |
| TFA | RT, 3h | Boc-protected intermediates | Peptide mimetics |
Cycloaddition Reactions
The pyrrolidine scaffold participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Cycloadduct | Diastereomeric Ratio (dr) | Source |
|---|---|---|---|---|
| Nitroalkenes | AuCl₃, DCE, 70°C | Polycyclic pyrrolidines | 91:9 | |
| Azides | CuSO₄, sodium ascorbate, H₂O/THF | Triazole-fused derivatives | N/A |
Comparative Reactivity with Analogues
A structural comparison highlights reactivity differences:
| Compound | Substituent Position | Reaction Rate (vs. Parent) | Notes | Source |
|---|---|---|---|---|
| (2S)-2-(2-Fluorophenyl) | Ortho-F | 1.5× faster alkylation | Steric hindrance reduction | |
| (2S)-2-(3-Fluorophenyl) | Meta-F | 0.8× slower oxidation | Electronic deactivation |
Scientific Research Applications
2-(4-Fluorophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride with four structurally related compounds identified in the literature (Table 1). Key differences in substituent patterns, stereochemistry, ring size, and salt form are highlighted, along with implications for physicochemical and biological properties.
Table 1: Structural and Functional Comparison of this compound and Analogs
Substituent Position and Electronic Effects
- Mono- vs. Di-fluorination: The target compound’s 4-fluorophenyl group provides a para-substituted aromatic system, which contrasts with the ortho/di-fluorinated analogs (e.g., 2,5-difluoro or 2,4-difluoro substituents).
- Piperidine vs. Pyrrolidine : The 2-(2-fluorophenyl)piperidine analog (CAS 1185010-62-1) has a six-membered ring, which may reduce ring strain compared to pyrrolidine. Piperidine derivatives often exhibit higher basicity (pKa ~11) than pyrrolidines (pKa ~10), influencing solubility and pharmacokinetics .
Stereochemical and Salt Form Differences
- Enantiomeric Specificity : The (R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine (CAS 1218935-59-1) demonstrates how stereochemistry impacts biological activity. For instance, (S)-configured compounds often show distinct target selectivity compared to (R)-forms in chiral environments .
Implications for Drug Design
- Lipophilicity: Di-fluorinated analogs (e.g., CAS 1443624-23-4) may exhibit higher logP values than the mono-fluorinated target compound, affecting distribution and metabolism.
- Target Engagement : The 4-fluoro substitution in the target compound avoids steric clashes common in ortho-substituted analogs, which could enhance binding to flat hydrophobic pockets in enzymes or receptors .
Biological Activity
(2S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₃ClF
- Molecular Weight : 188.67 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific receptors and enzymes, influencing several biological pathways. However, detailed mechanistic studies are still needed to elucidate the exact interactions and effects at the molecular level .
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to (2S)-2-(4-Fluorophenyl)pyrrolidine have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines .
- A notable study reported an IC50 value of 0.65 µM for a related pyrrolidine derivative against MCF-7 cells, suggesting potential efficacy for this compound in cancer therapy .
-
Antimicrobial Activity :
- The compound's structural analogs have demonstrated antibacterial and antifungal activities. In vitro tests revealed that certain pyrrolidine derivatives inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .
- Neurological Effects :
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction in treated cells compared to controls.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.65 |
| SK-MEL-2 | 2.41 |
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, various derivatives were tested against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC Value (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Candida albicans | 16.69 |
Q & A
Q. What are the standard synthetic routes for (2S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Key Synthesis Pathways :
- Chiral Resolution : Start with racemic mixtures and employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (2S)-enantiomer. Recrystallization in methanol/HCl yields the hydrochloride salt .
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during pyrrolidine ring formation.
- Optimization Tips :
- Temperature Control : Maintain low temperatures (0–5°C) during HCl salt formation to prevent racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for fluorophenyl group incorporation .
- Yield Improvement : Sequential column chromatography (silica gel) and recrystallization achieve >95% purity .
Q. How should researchers characterize the purity and stereochemical integrity of this compound?
Methodological Answer :
- Analytical Techniques :
- HPLC : Use chiral columns (e.g., Chiralpak IA) with UV detection at 254 nm to confirm enantiomeric excess (>99%) .
- NMR Spectroscopy : Analyze H and F NMR spectra to verify the absence of regioisomers. The 4-fluorophenyl group shows distinct coupling patterns (e.g., doublets at ~7.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak ([M+H] = 229.1) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s interaction with biological targets?
Methodological Answer :
- Case Study : The (2S) configuration enhances binding to serotonin receptors (e.g., 5-HT) compared to the (2R)-enantiomer, as shown in docking simulations and competitive binding assays .
- Experimental Design :
- Comparative Studies : Synthesize both enantiomers and test affinity via radioligand displacement assays.
- Structural Analysis : X-ray crystallography of ligand-receptor complexes reveals hydrogen bonding differences between enantiomers .
- Data Interpretation : Contradictions in binding data may arise from solvent-induced conformational changes; use molecular dynamics simulations to account for flexibility .
Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR data?
Methodological Answer :
- Root Cause Analysis :
- Mitigation Strategies :
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer :
- Storage Conditions :
- Safety Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
